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Compound Name:
2-Bromopyridin-4-amine

hydrochloride

Cat. No.: B1408759 Get Quote

In the landscape of modern drug discovery, certain molecular scaffolds emerge as

exceptionally valuable due to their synthetic versatility and inherent ability to interact with

biological targets. 2-Amino-4-bromopyridine (CAS: 84249-14-9) is a prime example of such a

privileged structure.[1] This heterocyclic building block is distinguished by two key reactive

sites: a nucleophilic amino group at the 2-position and a bromine atom at the 4-position, which

is highly amenable to a wide array of cross-coupling reactions.[2][3] The pyridine ring itself is a

common motif in numerous biologically active compounds, and the dual functionality of this

specific derivative allows for the systematic and regioselective introduction of diverse

substituents.[3][4] This capability enables medicinal chemists to extensively explore chemical

space, fine-tuning a molecule's pharmacological activity, selectivity, and pharmacokinetic

properties.[2] Consequently, 2-amino-4-bromopyridine has become an indispensable

intermediate in the synthesis of novel therapeutic agents, particularly in the fields of oncology

and neurology.[5][6]
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Property Value

CAS Number 84249-14-9[1]

Molecular Formula C₅H₅BrN₂[1]

Molecular Weight 173.01 g/mol [1]

Appearance Off-white to light yellow solid[1]

Melting Point 142-146 °C[1]

Boiling Point 268.2 °C[1]

Part 1: The Synthetic Cornerstone: Palladium-
Catalyzed Cross-Coupling Reactions
The true synthetic power of 2-amino-4-bromopyridine is unlocked through transition metal-

catalyzed cross-coupling reactions. The bromine atom at the C4 position of the pyridine ring is

activated for nucleophilic aromatic substitution and serves as an excellent handle for forming

new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[7] This reactivity is fundamental to

building the complex molecular architectures required for potent and selective drugs.

Palladium-catalyzed reactions, in particular, are the workhorses for derivatizing this scaffold.[2]

[3]
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General workflow for Palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds by reacting

the aryl bromide of 2-amino-4-bromopyridine with an aryl or vinyl boronic acid.[2] This reaction

is paramount for introducing diverse aromatic and heteroaromatic systems at the 4-position, a

common strategy for optimizing a drug candidate's interaction with its target protein.[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[2]

Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 2-Amino-4-

bromopyridine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq),

palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and

potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).
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Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three

times.

Solvent Addition: Add a degassed mixture of anhydrous 1,4-dioxane and water (4:1, 5 mL).

Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for

12-24 hours.

Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate

and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the resulting crude product by column

chromatography on silica gel to yield the desired 4-aryl-2-aminopyridine derivative.

Buchwald-Hartwig Amination: Crafting C-N Bonds
For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is the

method of choice.[3] This reaction couples 2-amino-4-bromopyridine with a primary or

secondary amine, enabling the synthesis of a wide range of N-aryl and N-heteroaryl

derivatives. This is particularly useful for modulating properties like solubility and for creating

additional hydrogen bond donor/acceptor sites.[9]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[3]

Reaction Setup: In a glovebox or under a stream of inert gas, charge a reaction vessel with

2-Amino-4-bromopyridine (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), a

suitable palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4

mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).

Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane).

Reaction: Seal the vessel and heat the mixture with stirring at the specified temperature

(typically 80-110 °C) for the indicated time (typically 4-24 hours).
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Work-up: After cooling to room temperature, dilute the reaction mixture with an organic

solvent and filter through a pad of Celite.

Purification: Concentrate the filtrate and purify the residue by column chromatography to

yield the final aminated product.

Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling facilitates the formation of a C-C bond between 2-amino-4-

bromopyridine and a terminal alkyne.[10] This reaction, co-catalyzed by palladium and

copper(I), is invaluable for introducing rigid alkynyl linkers or terminal alkyne functional groups,

which can serve as handles for further functionalization or as key interacting elements within a

protein binding site.[10]

Experimental Protocol: General Procedure for Sonogashira Coupling[3][10]

Reaction Setup: Under an inert atmosphere, add 2-Amino-4-bromopyridine (1.0 mmol, 1.0

eq), the terminal alkyne (1.2 mmol, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2

mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine) to a

suitable anhydrous solvent (e.g., THF or DMF).

Reaction: Stir the reaction mixture at the indicated temperature (can range from room

temperature to 80 °C) for the specified time.

Work-up: After the reaction is complete, remove the solvent under reduced pressure. Take

up the residue in an organic solvent, wash with aqueous ammonia and brine, then dry and

concentrate.

Purification: Purify the crude product via column chromatography to obtain the desired 4-

alkynyl-2-aminopyridine.

Part 2: A Privileged Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast number of cellular

processes; their dysregulation is a hallmark of many diseases, especially cancer.[11][12] The 2-

aminopyridine scaffold is a well-established pharmacophore found in numerous clinically

approved kinase inhibitors.[2] It functions as an excellent "hinge-binding motif," forming crucial
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hydrogen bonds with the backbone of the kinase hinge region, a key interaction for anchoring

the inhibitor in the ATP-binding pocket.[2]
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2-Aminopyridine scaffold as a kinase hinge-binding motif.

By functionalizing the 4-position of 2-amino-4-bromopyridine, medicinal chemists can extend

the molecule into other regions of the ATP-binding site to gain potency and selectivity.[2] This

strategy has been successfully applied to develop inhibitors for a wide range of kinases.

Notable Examples of Bioactive Molecules
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Derivative Class Therapeutic Target Biological Activity
Role of 2-Amino-4-
bromopyridine

Aminopyrimidine

Derivatives

Polo-like kinase 4

(PLK4)

IC₅₀ = 0.0067 μM for

compound 8h[13]

Serves as the core

scaffold for building

potent and selective

inhibitors for an

anticancer target.[13]

Pyrrolopyrimidine

Derivatives

Protein Kinase B

(PKB/AKT)

Used in the synthesis

of patented PKB

inhibitors for cancer

treatment.[14]

A key intermediate for

constructing the final

heterocyclic drug

substance.[14]

Imidazo[1,5-

a]pyrazine Derivatives

Bruton's tyrosine

kinase (BTK)

Acalabrutinib, an

approved drug, is built

upon a related

aminopyridine

scaffold.[15]

The aminopyridine

motif is crucial for BTK

inhibitors like

Acalabrutinib.[15]

Pyrazolylpyridine

Derivatives

Anaplastic Lymphoma

Kinase (ALK)

Crizotinib, an

approved drug,

features a 2-

aminopyridine core.

[15]

The 2-aminopyridine

is a key structural

component for ALK

inhibitors like

Crizotinib.[15]

Aminopyridine-based

Inhibitors

Vaccinia-related

kinase 1 (VRK1)

Development of

potent inhibitors for an

emerging oncology

target.[2]

The core scaffold to

which various groups

are attached at the 4-

position to achieve

high potency.[2]

Part 3: Synthesis of 2-Amino-4-bromopyridine
An understanding of the synthesis of this key intermediate is crucial for its practical application.

Several scalable routes have been developed, with a common and cost-effective method

starting from 4-bromopyridine hydrochloride.[1][16][17] This multi-step process involves an

initial esterification, followed by amination, and finally a Hofmann degradation to yield the target

molecule.[1][17]
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Three-step synthesis from 4-bromopyridine hydrochloride.

Experimental Protocol: Synthesis via Hofmann Degradation[1][18]

Step 1: Esterification of 4-Bromopyridine Hydrochloride

Prepare a solution of 4-bromopyridine free base by dissolving 4-bromopyridine

hydrochloride (5 kg) in water, neutralizing with sodium bicarbonate, and extracting with

dichloromethane.[18]

In a separate reactor, prepare a reagent by cooling ethyl acetate to 0°C and slowly adding

hydrogen peroxide.[18]

To the dichloromethane solution of 4-bromopyridine, add ferrous sulfate and sulfuric acid.

Cool the mixture to -10°C.[18]

Slowly add the peroxide reagent, maintaining the temperature between -10°C and 0°C.

Stir for one hour after addition.[1]

Quench the reaction with water, separate the layers, and concentrate the organic phase to

obtain crude ethyl 4-bromopyridine-2-carboxylate, which is used directly in the next step.

[1][18]

Step 2: Amination

Add the crude ethyl 4-bromopyridine-2-carboxylate (8.5 kg) in batches to a 35 L ammonia

solution.[1][18]

Stir the mixture overnight.

Collect the resulting solid by centrifugation, wash with ethyl acetate, and centrifuge again

to obtain 4-bromopyridine-2-carboxamide (4.5 kg).[1]
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Step 3: Hofmann Degradation

In a 50 L reactor, add water and sodium hydroxide, and cool the solution to 0°C.[1][18]

Add bromine dropwise, then cool the mixture to -10°C.[1]

Add the 4-bromopyridine-2-carboxamide in batches. After addition, stir and heat the

mixture at 80°C for one hour.[1][18]

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and

centrifuge to obtain the crude product.[1]

Recrystallize the crude solid from toluene to yield pure 2-Amino-4-bromopyridine.[18]

Conclusion
2-Amino-4-bromopyridine has solidified its position as a high-value building block in medicinal

chemistry. Its utility is rooted in a synthetically tractable structure that features two distinct,

strategically positioned functional groups. The amenability of the C4-bromo substituent to a

host of palladium-catalyzed cross-coupling reactions allows for the facile and systematic

exploration of structure-activity relationships. Simultaneously, the 2-aminopyridine moiety

serves as a proven pharmacophore, particularly effective as a hinge-binding element for potent

kinase inhibition. The combination of these features makes 2-amino-4-bromopyridine a

cornerstone intermediate for the development of novel therapeutics targeting a wide spectrum

of human diseases, ensuring its continued relevance in drug discovery programs for the

foreseeable future.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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